2-(4-Tert-butylphenyl)-2-methylpropanoic acid
Overview
Description
“2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is also known as "4-tert-Butylphenylacetic acid" . It has a molecular formula of C12H16O2 . This compound is used in various chemical reactions and has been studied for its properties .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” has been reported in the literature. For example, a tert-butyl group was attached to large proteins or complexes to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl group was attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is characterized by its molecular formula C12H16O2 . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .
Chemical Reactions Analysis
The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is used in various chemical reactions. For instance, it has been used in the preparation of tetracyclines and tetracycline derivatives . In another study, the tert-butyl group was used as a probe for NMR studies of macromolecular complexes .
Scientific Research Applications
Electron Spin Resonance Studies
A study by Barclay et al. (1979) explored the electron spin resonance (ESR) of the dediazoniation reaction of 2,4,6-tri-tert-butylaniline, which is closely related to 2-(4-Tert-butylphenyl)-2-methylpropanoic acid. The formation of 2,4,6-tri-tert-butylphenyl radical, a key intermediate, was observed, contributing to understanding radical mechanisms in organic chemistry (Barclay et al., 1979).
Metabolic Studies in Archaeon
Rimbault et al. (1993) analyzed organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon, identifying compounds including 2-methylpropanoic and 3-(methylthio)propanoic acids. This research is significant for understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).
Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters
Jeulin et al. (2007) reported the synthesis of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity. This study highlights the importance of developing methods for synthesizing chiral compounds, which are crucial in pharmaceuticals (Jeulin et al., 2007).
High-Pressure Phase Behavior Study
Reuter et al. (1997) investigated the high-pressure phase behavior of tert-butyl compounds, including 2-methylpropane-2-thiol and tert-butylamine. Understanding the phase behavior of these compounds under varying pressures is essential for industrial applications (Reuter et al., 1997).
Ecofriendly Claisen Rearrangement
Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-tert-butylphenyl ether using solid acid catalysts. This approach offers an eco-friendly alternative to traditional methods in organic synthesis, relevant for sustainable chemistry (Yadav & Lande, 2005).
Biomonitoring of Fragrance Chemicals
Scherer et al. (2020) conducted human biomonitoring to track exposure to fragrance chemicals, including 2-(4-tert-butylbenzyl)propionaldehyde. This research is crucial for understanding human exposure to environmental chemicals and their potential health impacts (Scherer et al., 2020).
Safety And Hazards
Future Directions
The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” and similar compounds continue to be of interest in various fields of research. For instance, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes is a promising area of research . Further investigation and exploration of these compounds’ potential in various applications would contribute to their potential use as novel agents in the future .
properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKGGAAZZPXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429109 | |
Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-methylpropanoic acid | |
CAS RN |
93748-14-2 | |
Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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